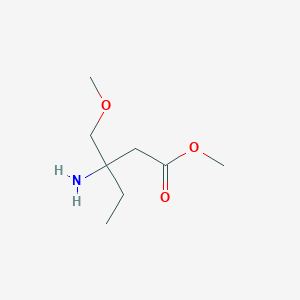

Methyl 3-amino-3-(methoxymethyl)pentanoate

Beschreibung

Methyl 3-amino-3-(methoxymethyl)pentanoate is an organic compound that belongs to the class of esters. It features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is characterized by its ester functional group, primary amine, and ether linkage, making it a versatile molecule in organic synthesis and various applications .

Eigenschaften

Molekularformel |

C8H17NO3 |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

methyl 3-amino-3-(methoxymethyl)pentanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-8(9,6-11-2)5-7(10)12-3/h4-6,9H2,1-3H3 |

InChI-Schlüssel |

OPBMBPZKJKJNHP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC(=O)OC)(COC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(methoxymethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-(methoxymethyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of methyl 3-amino-3-(methoxymethyl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-3-(methoxymethyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-3-(methoxymethyl)pentanoate finds applications in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-amino-3-(methoxymethyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-aminocrotonate: Another ester with an amino group, used in similar synthetic applications.

Methyl pentanoate: A simpler ester without the amino and methoxymethyl groups, used in fragrances and as a plasticizer

Uniqueness

Methyl 3-amino-3-(methoxymethyl)pentanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.

Biologische Aktivität

Overview

Methyl 3-amino-3-(methoxymethyl)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H17NO3

- Molecular Weight : 175.23 g/mol

- IUPAC Name : Methyl 3-amino-3-(methoxymethyl)pentanoate

Biological Activities

Methyl 3-amino-3-(methoxymethyl)pentanoate has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects in various cellular models.

- Cytotoxic Effects : Research indicates that Methyl 3-amino-3-(methoxymethyl)pentanoate may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

The biological activity of Methyl 3-amino-3-(methoxymethyl)pentanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic processes, leading to reduced growth and survival of microorganisms and cancer cells.

- Membrane Disruption : By integrating into lipid bilayers, it can alter membrane integrity, resulting in cell lysis.

- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of Methyl 3-amino-3-(methoxymethyl)pentanoate:

- Antimicrobial Efficacy : In a study conducted by , the compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. This suggests a promising application in treating bacterial infections.

- Cytotoxicity Assessment : Research published in demonstrated that Methyl 3-amino-3-(methoxymethyl)pentanoate induced apoptosis in human cancer cell lines with IC50 values around 10 µM, indicating its potential as a chemotherapeutic agent.

- Antioxidant Activity Evaluation : A study assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays, yielding IC50 values of 15 µM and 12 µM respectively, which are comparable to established antioxidants like ascorbic acid.

Summary Table of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.